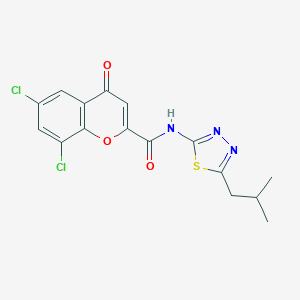![molecular formula C24H23ClN2O4 B264855 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide](/img/structure/B264855.png)
2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Chromen-2-one Core: This is usually achieved through the condensation of salicylaldehyde derivatives with β-ketoesters under acidic or basic conditions.
Introduction of Substituents: The chloro, methoxy, and methyl groups are introduced through electrophilic aromatic substitution reactions.
Coupling with Indole Derivative: The final step involves coupling the chromen-2-one derivative with an indole derivative using amide bond formation reactions, typically employing coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄, CrO₃, or H₂O₂ under acidic or basic conditions.
Reduction: Reagents like NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or under microwave irradiation.
Major Products
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino, thio, or alkoxy derivatives.
Scientific Research Applications
2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes or receptors, leading to alterations in cellular processes. The exact pathways and targets can vary depending on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl derivatives: These compounds share the chromen-2-one core but differ in the substituents attached.
Indole derivatives: Compounds with similar indole structures but different substituents.
Uniqueness
The uniqueness of 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide lies in its combined structural features, which confer specific chemical reactivity and biological activity not found in other similar compounds.
Properties
Molecular Formula |
C24H23ClN2O4 |
|---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
2-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide |
InChI |
InChI=1S/C24H23ClN2O4/c1-13(8-15-12-26-20-7-5-4-6-16(15)20)27-23(28)10-18-14(2)17-9-19(25)22(30-3)11-21(17)31-24(18)29/h4-7,9,11-13,26H,8,10H2,1-3H3,(H,27,28) |
InChI Key |
ZGJVEJCVFKRMOU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)NC(C)CC3=CNC4=CC=CC=C43 |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)NC(C)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![METHYL 6-[(4-CHLOROPHENYL)CARBAMOYL]-1,8-DIOXO-1H,2H,3H,4H,6H,7H,8H-PYRIDO[1,2-A]PYRAZINE-9-CARBOXYLATE](/img/structure/B264773.png)
![(E)-{2-(4-methoxyphenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanolate](/img/structure/B264777.png)

![2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B264796.png)
![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide](/img/structure/B264806.png)
![8,9-dimethyl-2,7-di(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B264811.png)
![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]propanamide](/img/structure/B264813.png)
![5-ethyl-N-(2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-1-methyl-2-oxoethyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B264814.png)

![N-[1-(1H-indol-3-yl)propan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide](/img/structure/B264825.png)
![N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine](/img/structure/B264832.png)
![N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B264835.png)
![5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B264845.png)

